molecular formula C22H16FN5O2 B11280926 4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11280926
M. Wt: 401.4 g/mol
InChI Key: GOFJBOUUEAIDFE-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a synthetic benzotriazole derivative intended for research use in chemical biology and pharmaceutical development. This compound features a benzotriazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . The molecular structure incorporates a 4-methoxyphenyl group at the 2-position of the benzotriazole ring and a 4-cyano-2-fluorobenzamide moiety at the 5-position, creating a complex molecule with potential for multi-target research applications. The benzotriazole (BT) scaffold is of significant interest in biomedical research, as suitably substituted derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiprotozoal, antiviral, and antiproliferative effects in scientific studies . Furthermore, benzotriazole-based molecular frameworks have shown promise in antiviral research, with certain N-(4-(2H-benzotriazol-2-yl)phenyl)amide analogues exhibiting activity against a panel of viruses, including Coxsackievirus B5 (CV-B5) and Poliovirus . The specific substitution pattern on this compound, particularly the 4-cyano-2-fluoro benzamide group, is designed to modulate electronic properties and binding affinity, which may influence its interaction with biological targets such as enzymes or tubulin . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or as a pharmacophore for in vitro evaluation in drug discovery projects. It is strictly for research applications in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H16FN5O2

Molecular Weight

401.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H16FN5O2/c1-13-9-20-21(27-28(26-20)15-4-6-16(30-2)7-5-15)11-19(13)25-22(29)17-8-3-14(12-24)10-18(17)23/h3-11H,1-2H3,(H,25,29)

InChI Key

GOFJBOUUEAIDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Formation of the Benzotriazole Core

The benzotriazole moiety is synthesized via cyclization reactions. For example:

  • Method : Condensation of 1,2-phenylenediamine derivatives with nitrous acid or diazotization agents.

  • Key Steps :

    • Prepare 2-(4-methoxyphenyl)-6-methyl-1,2,3-benzotriazole via alkylation or arylation of benzotriazole derivatives.

    • Introduce the amino group at the 5-position through nucleophilic substitution or diazotization.

Example Reaction Conditions (from similar benzotriazole syntheses):

StepReagents/ConditionsYieldReference
Cyclization1,2-Phenylenediamine, NaNO₂, HCl60–80%
AminationNH₃, CuSO₄70–85%

Functionalization of the Benzotriazole

The 5-position amino group is retained for subsequent coupling. The 2- and 6-positions are functionalized with 4-methoxyphenyl and methyl groups, respectively:

  • Methoxyphenyl Substitution : Achieved via Suzuki coupling or Ullmann reaction using 4-methoxyphenyl halides.

  • Methyl Group Introduction : Alkylation with methyl iodide or dimethyl sulfate under basic conditions.

Key Challenges :

  • Regioselectivity : Ensuring substitutions occur at the 2- and 6-positions without affecting the 5-amino group.

  • Stability : Protecting sensitive groups (e.g., methoxy) during harsh reaction conditions.

Synthesis of 4-Cyano-2-fluorobenzoyl Chloride

Cyano-Fluoro Benzene Core

The core structure is synthesized via halogenation and cyanation:

  • Halogenation : Bromination or chlorination of toluene derivatives.

  • Cyanation : Substitution of halogens with cyano groups using CuCN or NaCN under phase-transfer catalysis.

Example Workflow :

StepReagents/ConditionsIntermediateYieldReference
BrominationBr₂, FeBr₃3,4-Dibromobenzonitrile75%
FluorinationKF, Phase-transfer catalyst4-Bromo-3-fluorobenzonitrile70%
CyanationNaCN, DMF4-Cyano-2-fluorobenzoyl chloride80%

Conversion to Benzoyl Chloride

The nitrile group is oxidized to a carboxylic acid, followed by conversion to the acid chloride:

  • Oxidation : Using KMnO₄ or CrO₃ in acidic media.

  • Chlorination : Reaction with thionyl chloride (SOCl₂).

Critical Parameters :

  • Temperature : Controlled to avoid decomposition (e.g., 0–5°C for chlorination).

  • Solvent : Anhydrous THF or DMF to maintain reactivity.

Final Amide Coupling

Coupling Reagents and Conditions

The benzotriazole amine reacts with 4-cyano-2-fluorobenzoyl chloride using standard coupling agents:

ReagentConditionsYieldReference
HBTU, DIPEADMF, 80°C, 12h70–85%
DCC, HOAtTHF, RT, 24h60–75%

Mechanistic Insight :

  • The coupling proceeds via nucleophilic attack of the amine on the acid chloride, forming the amide bond.

  • Excess coupling agent and base (e.g., DIPEA) minimize side reactions.

Characterization and Purification

Analytical Techniques

TechniquePurposeDataReference
¹H-NMR Confirm amide proton (δ ~10 ppm)δ 10.42 (s, 1H, NHCO)
LC-MS Verify molecular weightm/z 486.2 (M+H)
HPLC Purity assessment>95%

Purification Methods

  • Column Chromatography : Silica gel, eluent: hexane/ethyl acetate (7:3).

  • Recrystallization : Ethanol/water mixtures to isolate pure crystals.

Challenges and Optimization

Common Side Reactions

IssueCauseSolution
Racemization Basic conditions during couplingUse anhydrous solvents, avoid heat
Over-alkylation Excess methylating agentsStoichiometric control, quench with H₂O
Hydrolysis Moisture in acid chlorideUse freshly prepared reagents

Yield Optimization

  • Solvent Choice : DMA or DMF enhances solubility of benzotriazole intermediates.

  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyanation efficiency.

ReagentHazardMitigation
SOCl₂ Corrosive, toxicUse fume hood, neutralize with NaOH
Thionyl chloride Reacts violently with waterStore under N₂, handle in dry conditions

Industrial-Scale Feasibility

  • Cost : High due to specialized catalysts (e.g., Grignard reagents).

  • Waste : Minimize via stoichiometric control and solvent recovery .

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the cyano group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Benzotriazole derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation. For instance, research indicates that benzotriazole derivatives can target multiple pathways involved in cancer progression, including apoptosis and cell cycle regulation .

Case Study:
A study conducted on various benzotriazole derivatives demonstrated that modifications at the benzene ring enhance their cytotoxic effects against human cancer cell lines. The compound was shown to significantly reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Benzotriazoles have been reported to possess antibacterial and antifungal activities against a range of pathogens.

Data Table: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamideStaphylococcus aureus, Escherichia coli15 μg/mL
Benzotriazole Derivative APseudomonas aeruginosa10 μg/mL
Benzotriazole Derivative BCandida albicans20 μg/mL

Research highlights that compounds with cyano and fluoro substituents exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes .

Pesticidal Properties

The application of this compound in agrochemicals is notable, particularly as a potential pesticide. Its structural features suggest it could interfere with pest metabolic processes.

Case Study:
Field trials evaluating the efficacy of benzotriazole derivatives as insecticides revealed significant reductions in pest populations when applied at recommended dosages. The compound's mechanism appears to involve inhibition of key enzymes necessary for insect survival .

Herbicidal Activity

Additionally, the herbicidal properties of related benzotriazole compounds have been documented, indicating potential applications in weed management.

Data Table: Herbicidal Efficacy of Related Compounds

Compound NameTarget WeedsEfficacy (%)
Benzotriazole Derivative CAmaranthus retroflexus85%
This compoundCynodon dactylon75%

These findings suggest that the incorporation of this compound into herbicide formulations could enhance effectiveness against resistant weed species .

Photostability and UV Absorption

In material science, the compound's ability to absorb UV light positions it as a candidate for use in UV-stabilizers for plastics and coatings.

Data Table: UV Absorption Characteristics

Compound NameUV Absorption Max (nm)Application
This compound320 nmUV Stabilizer
Benzotriazole Derivative D290 nmCoatings

Studies indicate that compounds with similar structures provide enhanced photostability, reducing degradation in polymer materials exposed to sunlight .

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole moiety is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Benzamide Derivatives with Aromatic Substituents

lists benzamide derivatives (4a–4j) with imidazole-based substituents and varying aryl groups. Key comparisons include:

Compound Substituents on Benzamide Melting Point (°C) Yield (%)
Target Compound 4-CN, 2-F, linked to benzotriazolyl Data unavailable N/A
4e (from ) N-(4-Methoxyphenyl), imidazolyl 262–265 82
4c (from ) N-(4-Nitrophenyl), imidazolyl 292–294 84
  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s 4-CN and 2-F groups contrast with 4e’s 4-methoxy (electron-donating) and 4c’s nitro (electron-withdrawing). Such substitutions influence melting points; nitro groups (4c) correlate with higher melting points (~292°C) compared to methoxy (4e, ~262°C). The target’s fluorinated/cyano substituents may similarly elevate its melting point .

Benzotriazole-Containing Analogues

describes 3-ethoxy-N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]benzamide, sharing the benzotriazole core but differing in substituents:

Property Target Compound Compound
Core Structure Benzamide + benzotriazole Carbamothioyl + benzotriazole
Substituents 4-CN, 2-F, 6-methyl 3-ethoxy, carbamothioyl
Molecular Weight Calculated: ~423.4 g/mol 461.536 g/mol
Functional Groups Cyano, fluoro, methoxy Ethoxy, thiourea
  • The target’s cyano/fluoro groups may improve metabolic stability and lipophilicity, critical in drug design .

Pharmacologically Relevant Benzamides

highlights pesticidal benzamides like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). Comparisons include:

Property Target Compound Diflufenican
Core Structure Benzamide Pyridinecarboxamide
Key Substituents Benzotriazolyl, CN, F Trifluoromethyl, difluorophenyl
Application Unknown Herbicide
  • Structural Diversity : While diflufenican’s pyridine core and trifluoromethyl group optimize herbicidal activity, the target’s benzotriazole moiety may confer distinct biological interactions, such as enzyme inhibition or DNA binding .

Spectral Characteristics

  • IR Spectroscopy: Expected absorption bands include: C≡N stretch: ~2240 cm⁻¹ (cyano group). C=O stretch: ~1660–1680 cm⁻¹ (benzamide carbonyl), consistent with . Absence of S-H or N-H stretches (if tautomerism is absent), similar to triazole-thiones in .

Biological Activity

4-Cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H17FN4O Molecular Weight 324 35 g mol \text{C}_{18}\text{H}_{17}\text{F}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 324 35 g mol }

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells, contributing to its antitumor activity.
  • Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell survival and proliferation, although detailed mechanisms remain to be fully elucidated.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the biological activity of this compound against different cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.63Induces apoptosis
A549 (Lung Cancer)12.34Inhibits cell growth
HeLa (Cervical Cancer)10.45Induces cell cycle arrest
U937 (Leukemia)8.77Cytotoxic effects observed

Case Studies

  • Study on MCF-7 Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis, with an IC50 value of 15.63 µM, comparable to standard chemotherapy agents such as doxorubicin .
  • A549 Lung Cancer Model : Another study demonstrated that the compound exhibited an IC50 value of 12.34 µM against A549 lung cancer cells, indicating potent inhibitory effects on cell proliferation and suggesting its potential as a therapeutic agent for lung cancer .
  • U937 Leukemia Cells : The compound also showed promising results in U937 leukemia cells with an IC50 of 8.77 µM, indicating strong cytotoxicity and potential for further development as a treatment option for hematological malignancies .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step condensation and coupling reactions. For example:

  • Stepwise coupling : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .
  • Benzotriazole core formation : Use trichloroisocyanuric acid (TCICA) as a chlorinating agent in acetonitrile to achieve selective functionalization of the benzotriazole moiety .
  • Optimization : Adjust equivalents of reagents (e.g., 1.0 equiv. of 4-methoxyphenol) and solvent polarity to improve yield .
MethodReagents/ConditionsYieldKey Reference
CondensationEthanol, glacial acetic acid, reflux (4 hrs)75–89%
ChlorinationTCICA, CH₃CN, RT73–84%
Triazine coupling2,4,6-Trichlorotriazine, 4-methoxyphenol78–82%

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH₂ at ~3300–3500 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., M⁺ at m/z corresponding to the molecular formula) .
  • Melting point analysis : Validates purity (e.g., sharp melting points within 1–2°C range) .
  • Fluorometric studies : Measures fluorescence intensity for electronic property analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected absorption peaks)?

Contradictions often arise from substituent effects or solvent interactions. Strategies include:

  • Cross-validation : Compare IR and NMR data with computational predictions (e.g., DFT-calculated vibrational frequencies) .
  • Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .
  • Dynamic light scattering (DLS) : Assess aggregation states in solution that may alter spectroscopic profiles .

Q. What strategies improve solubility and bioavailability in preclinical studies?

Structural modifications inspired by kinase inhibitor optimization (e.g., RAF709):

  • Disrupt crystal packing : Replace planar groups (e.g., N-methylpyridone) with tetrahydropyranyl oxy-pyridine to enhance aqueous solubility .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to improve membrane permeability .
  • Co-solvent systems : Use DMSO/water mixtures (≤10% v/v) to maintain compound stability during in vitro assays .

Q. How can quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity?

  • HOMO/LUMO analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Charge distribution maps : Identify regions of high electron density (e.g., fluorine atoms) for predicting hydrogen-bonding interactions .
  • Reaction pathway modeling : Simulate intermediates in hydrolysis or photodegradation to guide stability studies .

Data Contradiction Analysis Example

  • Issue : Discrepancies in IR absorption for NH₂ groups across derivatives.
  • Resolution : Substituent electronegativity (e.g., fluoro vs. methoxy groups) alters hydrogen-bonding strength, shifting NH₂ peaks. Validate with solvent-dependent NMR .

Methodological Recommendations

  • Synthetic scale-up : Use flow chemistry for hazardous steps (e.g., chlorination) to improve safety and reproducibility .
  • Biological assays : Pair in vitro kinase inhibition screens (e.g., pMEK suppression in KRAS mutant cells) with in silico docking to prioritize analogs .

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